Morpholine hydrochloride

Overview

Description

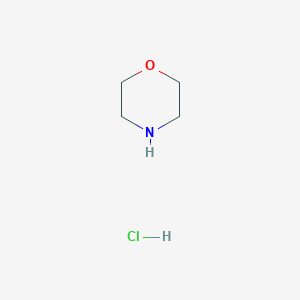

Morpholine hydrochloride is a chemical compound with the molecular formula C₄H₁₀ClNO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine hydrochloride can be synthesized through the reaction of morpholine with hydrochloric acid. The process involves the following steps:

Reaction with Hydrochloric Acid: Morpholine is treated with hydrochloric acid to form this compound. [ \text{C}_4\text{H}_9\text{NO} + \text{HCl} \rightarrow \text{C}{10}\text{ClNO} ]

Industrial Production Methods: Industrial production of this compound typically involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by neutralization with hydrochloric acid. Another method involves the reaction of bis(2-chloroethyl)ether with ammonia, producing morpholine and ammonium chloride as by-products .

Chemical Reactions Analysis

Types of Reactions: Morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: Morpholine can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert morpholine derivatives to simpler amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Simpler amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Morpholine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Some notable applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

- Floredil : A bronchodilator used for asthma and chronic obstructive pulmonary disease (COPD).

- Nimorazole : An antiprotozoal agent used in the treatment of infections caused by protozoa.

- Morinamide : An antibiotic with broad-spectrum activity.

- Pholcodine : A cough suppressant.

These compounds often require this compound as a building block in their synthetic pathways, demonstrating its critical role in drug development and production .

Agrochemical Intermediates

In the agrochemical sector, this compound is utilized as an intermediate in the production of various pesticides and herbicides. The compound's ability to modify biological activity makes it valuable for enhancing the efficacy of agrochemicals. For instance, it can be involved in the synthesis of herbicides that target specific plant species while minimizing damage to crops .

Chemical Synthesis

This compound is also employed in chemical synthesis beyond pharmaceuticals and agrochemicals:

- Catalysis : It acts as a catalyst in several organic reactions, facilitating processes such as ring-opening polymerization and nucleophilic substitutions.

- Complex Formation : this compound can form complexes with metals, such as cuprous and cupric chlorides, which are useful in various chemical processes .

Toxicological Studies

Understanding the safety profile of this compound is essential for its applications. Research has shown that while morpholine itself has some toxic effects at high concentrations, this compound's toxicity is generally lower. For example:

- In a study involving rats exposed to this compound, it was found that approximately 90% of the administered dose was excreted through urine within three days .

- Toxicity assessments indicate that the no-observed-adverse-effect level (NOAEL) for morpholine was established at 400 mg/kg body weight per day based on renal effects observed in mice .

Case Study 1: Synthesis of Nimorazole

A study demonstrated the synthesis pathway of nimorazole using this compound as a key intermediate. The process involved several steps where MHCl facilitated the formation of essential linkages necessary for the final product's bioactivity.

Case Study 2: Agrochemical Development

Research conducted on the use of morpholine derivatives in developing new herbicides showed significant improvements in selectivity and efficacy against target weeds while reducing phytotoxicity to crops. This was achieved by modifying the molecular structure using morpholine derivatives .

Data Tables

| Application Area | Specific Uses | Key Compounds |

|---|---|---|

| Pharmaceuticals | Bronchodilators, Antibiotics | Floredil, Nimorazole, Morinamide |

| Agrochemicals | Pesticides and Herbicides | Various Morpholine Derivatives |

| Chemical Synthesis | Catalysis and Complex Formation | Cuprous/Cupric Chlorides |

Mechanism of Action

Morpholine hydrochloride can be compared with other similar compounds, such as:

Piperidine: Another heterocyclic amine with a similar structure but different chemical properties.

Pyrrolidine: A five-membered ring containing nitrogen, differing in ring size and reactivity.

Tetrahydrofuran: A similar oxygen-containing heterocycle but without nitrogen.

Uniqueness: this compound’s unique combination of nitrogen and oxygen in its ring structure gives it distinct chemical properties, making it versatile in various applications .

Comparison with Similar Compounds

- Piperidine

- Pyrrolidine

- Tetrahydrofuran

Morpholine hydrochloride’s versatility and unique properties make it a valuable compound in both scientific research and industrial applications.

Biological Activity

Morpholine hydrochloride, a derivative of morpholine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological assessments, and potential therapeutic applications.

Overview of this compound

This compound is a white crystalline compound formed from the reaction of morpholine with hydrochloric acid. It is characterized by its solubility in water and alcohol, with a pH of approximately 4.5 for a 1% solution . Its unique structure allows it to act as a versatile scaffold in drug design, contributing to various biological activities.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Morpholine derivatives have shown significant antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including strains resistant to conventional antibiotics .

- Anticancer Properties : Several morpholine-based compounds have demonstrated cytotoxic effects against cancer cell lines. Research highlights their ability to induce apoptosis and inhibit tumor growth through various mechanisms, including enzyme inhibition and disruption of cellular processes .

- Antioxidant Effects : Morpholine derivatives have been studied for their radical scavenging abilities, contributing to their potential use in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Some studies suggest that morpholine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

- Enzyme Inhibition : Morpholine derivatives often serve as inhibitors for various enzymes, including cyclooxygenases (COX), which are involved in inflammation and pain pathways .

- Metal Chelation : Morpholine compounds can chelate metal ions, enhancing their biological efficacy. This property is particularly relevant in the development of metal-based drugs with improved pharmacokinetics .

- Cell Membrane Interaction : The lipophilic nature of morpholine allows it to interact with cell membranes, facilitating drug delivery and enhancing bioavailability .

Toxicological Assessments

While this compound shows promising biological activities, its safety profile must be considered:

- Acute Toxicity Studies : Toxicity assessments have indicated that this compound can cause adverse effects at high doses. In animal studies, symptoms included liver and kidney damage at doses exceeding 160 mg/kg body weight per day .

- Repeated Dose Toxicity : Long-term exposure studies revealed significant organ damage, particularly affecting the liver and kidneys, with a lowest observed adverse effect level (LOAEL) determined at 90 mg/kg body weight per day in guinea pigs .

- Genotoxicity : Current evidence suggests that this compound is not genotoxic; however, further studies are needed to fully understand its long-term effects on genetic material .

Case Studies

Several case studies highlight the therapeutic potential of morpholine derivatives:

- Anticancer Activity : A study demonstrated that morpholine-based compounds exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : Research on synthesized morpholine derivatives showed effective inhibition against multidrug-resistant bacterial strains, suggesting their potential as new antibiotic agents .

- Neuroprotective Effects : In vivo studies indicated that certain morpholine derivatives could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for producing high-purity morpholine hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : this compound is typically synthesized via acid-base reactions between morpholine and hydrochloric acid. Industrial methods often involve precursor optimization, such as using diethylene glycol and ammonia under catalytic conditions . Key parameters to optimize include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require corrosion-resistant reactors.

- Catalysts : Heterogeneous catalysts (e.g., supported metal oxides) enhance yield and reduce byproducts.

- Purification : Recrystallization from ethanol/water mixtures ensures ≥95% purity, validated by chloride ion titration .

Reference: Synthesis patents and purification protocols .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- HPLC with Internal Standard : Use a C18 column, mobile phase (e.g., acetonitrile/0.1% phosphoric acid), and an internal standard (e.g., caffeine) for quantification. Retention time and peak area ratios confirm identity and purity .

- Titrimetric Assays : Acid-base titration with NaOH (0.02 M) verifies chloride content; ≤0.5 mL deviation indicates compliance with pharmacopeial standards .

- Spectroscopy : FT-IR (C-O-C stretch at 1,100 cm⁻¹) and NMR (δ 3.6–4.0 ppm for morpholine protons) confirm structural integrity .

Reference: Pharmacopeial guidelines and spectroscopic data .

Q. How should researchers assess the solubility and formulation stability of this compound in various solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis (λmax ~210 nm) .

- Stability Studies : Incubate solutions at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation by HPLC and pH shifts. Aqueous solutions are stable at pH 3–5 but hydrolyze under alkaline conditions .

Reference: Equilibrium and stability studies .

Advanced Research Questions

Q. What metabolic pathways and degradation products are associated with this compound derivatives in biological systems?

- Methodological Answer :

- In Vivo Metabolism : Administer radiolabeled (¹⁴C) morpholine derivatives to rodents. Extract plasma/urine, isolate metabolites via SPE, and characterize using LC-MS/MS. Major pathways include:

- Morpholine ring oxidation : Formation of hydroxylated or N-acetylated metabolites.

- Conjugation : Glucuronidation or sulfation of hydroxyl groups .

- In Vitro Studies : Use liver microsomes to identify CYP450 isoforms involved (e.g., CYP3A4/2D6) .

Reference: Radiolabeling and metabolite profiling .

Q. How can researchers resolve contradictions in experimental data when optimizing synthetic yields of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading). Response surface methodology identifies optimal conditions .

- Byproduct Analysis : Use GC-MS to detect impurities (e.g., diethylene glycol residues) and adjust reaction stoichiometry .

Reference: Patent-based synthesis optimization .

Q. What role does this compound play in facilitating specific organic reactions, such as Mannich reactions or nucleophilic substitutions?

- Methodological Answer :

- Mannich Reactions : this compound acts as a buffer and proton source in formaldehyde-mediated condensations. Example: Synthesis of β-amino ketones via optimized pH control (pH 4–5) .

- Nucleophilic Substitutions : Use as a mild acid catalyst in SN2 reactions (e.g., alkylation of amines), avoiding strong acids that degrade substrates .

Reference: Reaction mechanism studies .

Q. How do structural modifications at the morpholine ring (e.g., N-substitution) influence the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- N-Substitution Effects : Introduce alkyl groups (e.g., cyclohexyl) via reductive amination. Assess logP (octanol/water partitioning) and solubility. N-methylation increases lipophilicity (logP +0.5) but reduces aqueous solubility by ~30% .

- Pharmacological Profiling : Compare binding affinity (e.g., radioligand assays) of derivatives at target receptors (e.g., opioid or adrenergic receptors) .

Reference: Structure-activity relationship (SAR) studies .

Q. What advanced computational models (e.g., QSAR, molecular docking) are applicable to predict the biological activity of this compound derivatives?

- Methodological Answer :

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with anti-amyloidogenic activity. Train models with indole derivative datasets and validate via leave-one-out cross-validation (q² > 0.6) .

- Molecular Docking : Screen derivatives against Aβ fibril structures (PDB: 2MXU) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Lys16 and Val18 .

Reference: Pharmacophore modeling and QSAR .

Q. Notes

- Methodological answers prioritize reproducibility and compliance with pharmacopeial standards.

- Advanced questions integrate interdisciplinary approaches (e.g., synthetic chemistry, computational biology).

Properties

IUPAC Name |

morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZHMPRERWTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-91-8 (Parent) | |

| Record name | Morpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40905287 | |

| Record name | Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10024-89-2 | |

| Record name | Morpholine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28G373717I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.